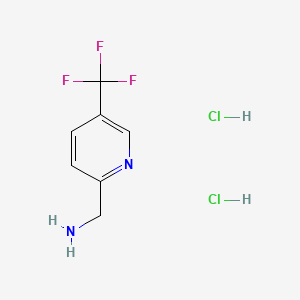

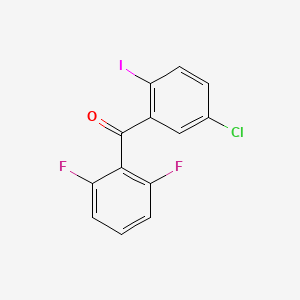

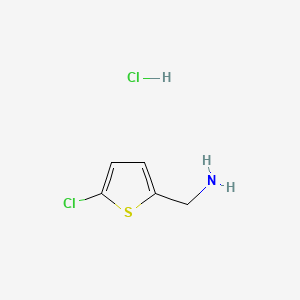

![molecular formula C9H9BrO3 B591816 (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 1263285-26-2](/img/structure/B591816.png)

(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methanol, also known as methyl alcohol, is a colorless liquid with a faintly sweet pungent odor . It is used to make chemicals, remove water from automotive and aviation fuels, and as a solvent for paints and plastics .

Synthesis Analysis

Methanol can be produced from various sources such as biomass and carbon dioxide . The production of methanol via CO2 hydrogenation has been studied extensively, with optimization processes being developed to minimize production costs .

Molecular Structure Analysis

Methanol has the chemical formula CH3OH . It consists of a methyl group (CH3) linked to a hydroxyl group (OH) .

Chemical Reactions Analysis

In the field of synthetic methylotrophy, methanol dehydrogenase (Mdh) is a primary enzyme that converts methanol to formaldehyde . The oxidation of methane to methanol has also been studied, with various catalysts being used to carry out this transformation .

Physical And Chemical Properties Analysis

Methanol is a colorless liquid with a faintly sweet pungent odor . It has a boiling point of 64.7 °C and a melting point of -97.6 °C . Methanol is miscible with water and has a density of 0.792 g/cm3 .

Aplicaciones Científicas De Investigación

Environmental and Health Impact Assessment

A comprehensive study on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) discusses their occurrence as trace contaminants in brominated flame retardants and their formation during the combustion of these chemicals. These compounds, similar to their chlorinated analogs (PCDDs and PCDFs), are associated with adverse environmental and health impacts, including hepatic and gastrointestinal toxicities. Their biological effects, such as inducing hepatic enzymes in rats and causing thymic atrophy, underline the environmental and health risks posed by brominated compounds. Importantly, these substances bind to cytosolic receptors mediating toxicities similar to chlorinated analogs, with equipotent molar concentrations. This research underscores the significance of monitoring and regulating PBDDs and PBDFs to mitigate their environmental and health hazards (Mennear & Lee, 1994).

Formation Mechanisms and Environmental Presence

The formation of dioxins and furans, specifically PBDD/Fs and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs or PXDD/Fs), during the combustion of brominated flame retardants (BFRs) has been extensively reviewed. These compounds, due to their structural similarities to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), share comparable formation pathways. The review elaborates on the specific precursors that contribute to PBDD/Fs formation, highlighting the role of elementary bromine in facilitating chlorination through bromination of organics. This detailed analysis of formation mechanisms, along with emissions data from various combustion sources, provides essential insights into the environmental presence and potential risks associated with PBDD/Fs and PXDD/Fs. The review calls for the development of strategies to control the emissions of these hazardous compounds (Zhang, Buekens, & Li, 2016).

Catalysts and Chemical Reactions

In the domain of chemical synthesis and reactions, the role of redox mediators in the treatment of organic pollutants through oxidoreductive enzymes presents a promising avenue. Redox mediators have been shown to enhance the degradation efficiency of recalcitrant compounds significantly. The review discusses the potential of various enzymes, such as laccases and peroxidases, in the presence of redox mediators, to transform a wide range of aromatic compounds. This enzymatic approach offers an innovative solution for the remediation of industrial effluents, highlighting the scientific relevance of exploring redox-mediated reactions for environmental applications (Husain & Husain, 2007).

Mecanismo De Acción

Target of Action

Methanol, a similar compound, is known to interact with various enzymes and receptors in the body

Mode of Action

It alters their membranes as well as their ion channels, enzymes, and receptors .

Biochemical Pathways

Methanol, a related compound, can be converted into various products via different biochemical pathways

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .

Result of Action

The oxidation of methanol, a related compound, on certain surfaces has been studied

Action Environment

The action, efficacy, and stability of ®-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be influenced by various environmental factors. For instance, the production of green methanol, a related compound, can be affected by variable renewable electricity

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R)-6-bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEZMJKQOBAYTM-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(O1)C=C(C=C2)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(O1)C=C(C=C2)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677581 |

Source

|

| Record name | [(2R)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263285-26-2 |

Source

|

| Record name | [(2R)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

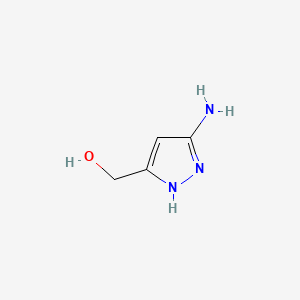

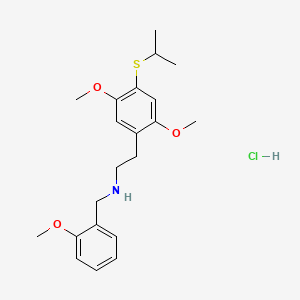

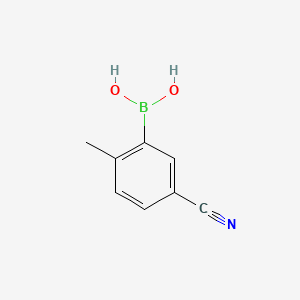

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)

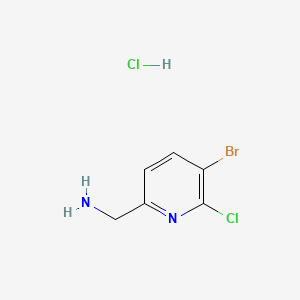

![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)